4-Fluorenylmethyloxycarbonyl-piperazine-2-(R)-carboxylic acid, commonly referred to as 4-Fmoc-Piperazine-2-(R)-carboxylic acid, is a synthetic compound that plays a significant role in the field of medicinal chemistry and peptide synthesis. This compound is notable for its application in the development of peptide-based pharmaceuticals and as a building block in organic synthesis.
The compound is derived from piperazine, a six-membered cyclic amine, which is widely utilized in pharmaceutical chemistry due to its diverse biological activities. The introduction of the 4-fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances the compound's utility in solid-phase peptide synthesis by providing a stable and easily removable protective group for the amino functionality.
4-Fmoc-Piperazine-2-(R)-carboxylic acid falls under the classification of amino acids and their derivatives. It is categorized as a protected amino acid, specifically designed for use in peptide synthesis.
The synthesis of 4-Fmoc-Piperazine-2-(R)-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions.
4-Fmoc-Piperazine-2-(R)-carboxylic acid has a complex molecular structure characterized by:
4-Fmoc-Piperazine-2-(R)-carboxylic acid can participate in several chemical reactions typical for amino acids and their derivatives:
The reactivity of the compound makes it suitable for diverse applications in organic synthesis and drug development.
The mechanism of action for compounds like 4-Fmoc-Piperazine-2-(R)-carboxylic acid primarily revolves around its ability to form peptides that can interact with biological targets such as proteins or enzymes.
Studies have shown that peptides synthesized from this compound can exhibit enhanced stability and bioactivity compared to unprotected counterparts.
Relevant data indicates that maintaining proper storage conditions (cool, dry place) enhances its shelf life.
4-Fmoc-Piperazine-2-(R)-carboxylic acid has several scientific uses:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to piperazine derivatives serves dual purposes: nitrogen protection and chirality preservation during peptide elongation. Piperazine's bifunctional nature (two nitrogen atoms) necessitates selective protection strategies to avoid undesired side reactions. The Fmoc moiety is typically introduced via reaction with Fmoc-chloride or Fmoc-succinimide in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), achieving yields >85% [6]. Microwave-assisted Fmoc deprotection using piperazine-based reagents (20% v/v in DMF) has emerged as a high-efficiency alternative to traditional piperidine, reducing reaction times by 50% while minimizing aspartimide formation – a common side reaction in peptide synthesis [10]. This approach leverages piperazine's optimal pKa (9.73) for efficient Fmoc removal while maintaining resin stability. Recent studies confirm that 4-methylpiperidine (4MP) and piperazine (PZ) can replace regulated piperidine (PP) without compromising deprotection efficiency, addressing legal restrictions on piperidine precursors .
Table 1: Performance of Fmoc Deprotection Reagents
Reagent | pKa | Relative Deprotection Efficiency (%) | Aspartimide Formation Risk |
---|---|---|---|
Piperidine (PP) | 11.1 | 100 (Reference) | High |
4-Methylpiperidine (4MP) | 10.78 | 98 | Moderate |
Piperazine (PZ) | 9.73 | 95 | Low |
Data compiled from comparative studies using Rink amide resin [10]
Installing the carboxylic acid group at piperazine's 2-position with (R)-stereoselectivity presents significant synthetic challenges due to prochiral center formation. Three advanced methodologies dominate:
Kinetic Resolution of Racemic Precursors: Lipase-catalyzed asymmetric hydrolysis of piperazine-2-carboxamide derivatives achieves >98% enantiomeric excess (ee). This enzymatic approach utilizes whole-cell amidases from Bacillus subtilis to selectively hydrolyze the (S)-enantiomer, leaving (R)-piperazine-2-carboxamide for subsequent oxidation [2].
Chiral Auxiliary-Mediated Synthesis: Diastereoselective alkylation of Evans oxazolidinone-piperazine hybrids followed by auxiliary cleavage yields (R)-piperazine-2-carboxylic acid with 94-97% ee. This method provides excellent stereocontrol but adds synthetic steps [6].
Halogenation-Carboxylation: Regioselective bromination at C2 using phosphorus tribromide, followed by metal-halogen exchange (n-BuLi) and carboxylation with solid CO₂, delivers the racemic acid. Optical resolution via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid yields the (R)-enantiomer [4] [9]. The halogenation step requires precise temperature control (-78°C) to prevent dihalogenation byproducts.
Table 2: Comparison of Stereoselective Carboxylation Methods
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Scale Limitation |
---|---|---|---|---|
Kinetic Resolution | Bacillus subtilis amidase | 35-42 | >98 | Gram-scale |
Chiral Auxiliary | Evans oxazolidinone | 68 | 94-97 | Multi-gram |
Halogenation-Carboxylation | PBr₃/n-BuLi/CO₂ | 52 (Racemic) | N/A (Requires resolution) | Kilogram-scale |
The synthesis of 4-Fmoc-piperazine-2-(R)-carboxylic acid building blocks employs distinct strategies in solid-phase versus solution-phase environments:
Solid-Phase Synthesis (SPS): Anchoring via the carboxylic acid to chlorotrityl chloride resin (loading: 0.8-1.2 mmol/g) enables iterative Fmoc deprotection and coupling in DMF. The primary advantage lies in simplified purification – intermediates are washed with DCM/methanol (9:1) after each step, eliminating chromatographic purification. Liberty Blue™ microwave synthesizers reduce coupling cycles to <30 minutes. However, scale limitations (<5 mmol) and potential racemization during resin cleavage (using 20% hexafluoroisopropanol/DCM) remain concerns [3] [7].
Solution-Phase Synthesis: This approach facilitates multi-gram production (up to 100g) using Passerini three-component reactions (P-3CR) combined with orthogonal protecting groups. The absence of solid support allows real-time reaction monitoring via LC-MS. Nevertheless, purification complexity increases significantly with molecular weight, requiring repetitive silica chromatography that reduces overall yields (typically 15-20% lower than SPS for sequences >6 residues) [3].
Recent comparative studies on sequence-defined macromolecules demonstrated that solution-phase synthesis achieved higher molecular weights (>7,000 Da) while solid-phase delivered superior purity (94% vs 86% for dodecamers) [3]. For 4-Fmoc-piperazine-2-(R)-carboxylic acid incorporation, SPS is preferred for peptide sequences <15 residues due to minimized handling losses.
Table 3: Synthesis Parameter Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Typical Scale | 0.1-5 mmol | 10-100 mmol |
Average Step Yield | 98% | 92% |
Purification Method | Filtration/Washing | Column Chromatography |
Racemization Risk | Low (0.5-1.5%) | Moderate (2-5%) |
Maximum Practical Purity | >99% (HPLC) | 95-97% (HPLC) |
Crude 4-Fmoc-piperazine-2-(R)-carboxylic acid contains residual solvents (DMF, DCM), diastereomeric impurities, and deprotection byproducts (dibenzofulvene adducts). Advanced purification strategies include:
Preparative High-Performance Liquid Chromatography (prep HPLC): C18 reverse-phase columns (20 × 250 mm) with water/acetonitrile gradients (0.1% TFA modifier) effectively separate stereoisomers. Optimal resolution occurs at 15 mL/min flow with 15-35% acetonitrile gradient over 40 minutes, yielding >99% chiral purity [5].
Supercritical Fluid Chromatography (SFC): CO₂/ethanol (85:15) with 0.1% diethylamine at 35°C achieves faster separation (12 minutes vs 40 minutes for HPLC) and reduces solvent consumption by 70%. This green technology is particularly effective for gram-scale purifications, recovering >92% of product [5].
Continuous Counter-Current Chromatography: Periodic Counter-Current Chromatography (PCC) with strong anion-exchange resins enables continuous processing. AKTA PCC 75 systems with 4-column arrays (residence time: 1.5 min) increase productivity by 25% over batch methods by maximizing resin utilization [8]. For acid-sensitive compounds, inline dilution conditioning (IDC) adjusts pH/conductivity before loading, replacing ultrafiltration/diafiltration [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8